ML254

Übersicht

Beschreibung

ML254 ist eine synthetische Verbindung, die in der wissenschaftlichen Gemeinschaft aufgrund ihres potenziellen therapeutischen Nutzens große Aufmerksamkeit erlangt hat. Sie ist hochselektiv für den metabotropen Glutamatrezeptor 5 (mGlu5) und interagiert kompetitiv mit der MPEP-allosterischen Bindungsstelle . Diese Verbindung wurde in erster Linie auf ihre potenzielle Anwendung bei der Behandlung neurologischer Erkrankungen wie Schizophrenie untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Alkingruppe beinhalten, die mit Molekülen, die Azidgruppen enthalten, eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc) eingehen kann . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung der Kernstruktur durch Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen.

- Einführung von funktionellen Gruppen, um die gewünschten chemischen Eigenschaften zu erzielen.

- Reinigung und Charakterisierung des Endprodukts, um eine hohe Reinheit und Wirksamkeit zu gewährleisten.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz großtechnischer Reinigungsverfahren, um this compound in großen Mengen zu produzieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ML254 is synthesized through a series of chemical reactions involving the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:

- Formation of the core structure by reacting appropriate starting materials under controlled conditions.

- Introduction of functional groups to achieve the desired chemical properties.

- Purification and characterization of the final product to ensure high purity and efficacy.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce this compound in bulk quantities.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML254 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter geeigneten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und chemischer Reagenzien.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Potenzierung des mGlu5-Rezeptors. Es bindet an die MPEP-allosterische Bindungsstelle und verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden . Es wird angenommen, dass diese Modulation der mGlu5-Aktivität verschiedene neurologische Pfade beeinflusst, was this compound zu einem vielversprechenden Kandidaten für die Behandlung neurologischer Erkrankungen macht .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

ML254's applications span across several domains:

Chemistry

- Click Chemistry : this compound is utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, serving as a reagent to facilitate the synthesis of complex organic molecules.

Biology

- Neurological Research : The compound is studied for its role in modulating mGlu5 receptors, which are implicated in various neurological processes. This modulation can influence synaptic transmission and neuronal plasticity.

Medicine

- Therapeutic Potential : this compound is being investigated for its potential to treat neurological disorders such as schizophrenia and other cognitive impairments. Its ability to selectively enhance mGlu5 receptor function may lead to novel treatment strategies.

Industry

- Pharmaceutical Development : The compound holds promise in the development of new pharmaceuticals targeting mGlu5 receptors, potentially leading to advancements in treatments for psychiatric and neurological conditions.

Data Table of this compound Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Reagent in CuAAc reactions | Facilitates synthesis of complex molecules |

| Biology | Modulation of mGlu5 receptors | Influences neuronal signaling and plasticity |

| Medicine | Treatment for schizophrenia | Novel therapeutic strategies for cognitive disorders |

| Industry | Development of new pharmaceuticals | Advances in psychiatric and neurological treatments |

Case Study 1: Modulation of mGlu5 Receptors

In a study examining the effects of this compound on mGlu5 receptors, researchers found that the compound significantly enhanced receptor activity in vitro. This study demonstrated that this compound could potentially reverse cognitive deficits associated with mGlu5 dysfunction, suggesting its application in treating schizophrenia .

Case Study 2: Click Chemistry Applications

This compound has been successfully employed in click chemistry to create diverse libraries of compounds that can be screened for biological activity. This application underscores its versatility as a synthetic tool in medicinal chemistry .

Wirkmechanismus

ML254 exerts its effects by selectively potentiating the mGlu5 receptor. It binds to the MPEP allosteric binding site, enhancing the receptor’s response to its natural ligand . This modulation of mGlu5 activity is believed to influence various neurological pathways, making this compound a promising candidate for treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MPEP: Ein weiterer mGlu5-Rezeptorantagonist mit ähnlichen Bindungseigenschaften.

CDPPB: Ein positiver allosterischer Modulator von mGlu5-Rezeptoren.

ADX47273: Ein weiterer selektiver mGlu5-Rezeptormodulator.

Einzigartigkeit von ML254

This compound ist aufgrund seiner hohen Selektivität für mGlu5-Rezeptoren und seiner Fähigkeit, kompetitiv mit der MPEP-allosterischen Bindungsstelle zu interagieren, einzigartig . Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung von mGlu5-assoziierten Pfaden und die Entwicklung potenzieller Therapeutika für neurologische Erkrankungen .

Biologische Aktivität

ML254, a synthetic compound with the chemical identifier 1428630-86-7, is gaining attention in the scientific community for its potential therapeutic applications, particularly as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This receptor is crucial in various neurological processes, making this compound a candidate for research into treatments for disorders such as schizophrenia and other cognitive impairments.

Target and Modulation

This compound selectively targets the mGlu5 receptor and enhances its activity by binding to an allosteric site, which is distinct from the orthosteric site where glutamate binds. This mechanism allows this compound to potentiate the effects of glutamate without directly activating the receptor, thus minimizing potential neurotoxic effects associated with some other mGlu5 PAMs that exhibit allosteric agonism .

Biochemical Pathways

The activation of mGlu5 by this compound influences several downstream signaling pathways involved in neuronal communication. These pathways include modulation of intracellular calcium levels and activation of various kinases that play roles in synaptic plasticity and memory formation.

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties suitable for systemic dosing in rodent models. Its absorption, distribution, metabolism, and excretion (ADME) characteristics indicate potential for further development into therapeutic agents targeting neurological conditions.

Efficacy in Animal Models

Research indicates that this compound effectively reverses positive symptoms in animal models of schizophrenia. It has shown improvements in cognitive functions through various behavioral tests, including:

- Conditioned Avoidance Responding

- Apomorphine-Induced Climbing

- Novel Object Recognition Tests

- Five-Choice Serial Reaction Time Test

These studies suggest that this compound can enhance cognitive performance and mitigate symptoms associated with psychotic disorders .

Comparison with Similar Compounds

In comparison to other mGlu5 modulators such as MPEP (an antagonist) and CDPPB (another PAM), this compound stands out due to its unique binding characteristics and lack of significant agonistic activity. This distinction is critical as it potentially reduces the risk of side effects related to excessive receptor activation .

| Compound | Type | Mechanism | Unique Features |

|---|---|---|---|

| This compound | PAM | Positive allosteric modulation | High selectivity for mGlu5, minimal agonistic activity |

| MPEP | Antagonist | Blocks mGlu5 activity | Used primarily for research on receptor inhibition |

| CDPPB | PAM | Positive allosteric modulation | Known for enhancing cognitive functions but may have higher side effect profile |

Case Study Insights

Recent studies have highlighted the efficacy of this compound in preclinical settings. For instance, a study published in Nature demonstrated that administration of this compound significantly improved cognitive deficits in rodent models of schizophrenia. The results indicated enhanced synaptic transmission and neurogenesis linked to mGlu5 activation .

Research Findings Summary

- Cognitive Enhancement : In multiple behavioral tests, this compound has shown promise in improving cognitive function.

- Neuroprotective Effects : Activation of mGlu5 by this compound may confer neuroprotective benefits by modulating inflammatory responses and promoting neuronal survival pathways .

- Potential Therapeutic Applications : Given its mechanism of action, this compound is being explored for its utility in treating various neurological disorders beyond schizophrenia, including anxiety and depression.

Eigenschaften

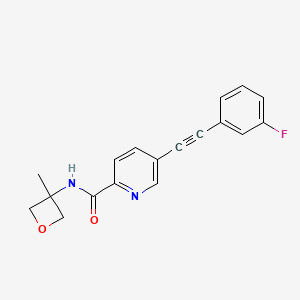

IUPAC Name |

5-[2-(3-fluorophenyl)ethynyl]-N-(3-methyloxetan-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-18(11-23-12-18)21-17(22)16-8-7-14(10-20-16)6-5-13-3-2-4-15(19)9-13/h2-4,7-10H,11-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYCVXPMSMNWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ML254 and how does it differ from other similar compounds?

A: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) []. Unlike some mGlu5 PAMs that exhibit allosteric agonism (ago-PAMs), this compound demonstrates minimal agonistic activity []. This is a crucial distinction as allosteric agonism and high glutamate fold-shift have been linked to potential neurotoxic effects in some mGlu5 PAMs []. Instead, this compound acts by enhancing the activity of glutamate, the natural ligand of mGlu5, when it binds to the receptor [].

Q2: How does the structure of this compound relate to its activity as an mGlu5 PAM?

A: While the provided research paper doesn't explicitly state the molecular formula or weight of this compound, it highlights the exploration of structure-activity relationships within an acetylene series of mGlu5 PAMs []. The study specifically investigates how modifications to an acetylene moiety within these compounds influence their allosteric agonism []. This suggests that the acetylene group plays a crucial role in the interaction of this compound with mGlu5.

Q3: What is the significance of developing this compound as a tool compound?

A: this compound is a valuable tool compound because of its low glutamate fold-shift and lack of intrinsic agonism []. This profile makes it an ideal candidate to investigate the potential link between cooperativity, allosteric agonism, and the adverse effects observed with some mGlu5 PAMs []. By comparing the effects of this compound to ago-PAMs, researchers can better understand the role of these properties in the therapeutic window and safety profile of this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.